Proximpham
Overview
Description
Proximpham is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol . It is known for its use as a pre-emergence and pre-planting herbicide, primarily targeting annual weeds in various crops . Despite its historical significance, this compound is now considered obsolete and is not widely used in modern agricultural practices .
Mechanism of Action
Proximpham, also known as Proxypham, is a chemical compound with the formula C₁₀H₁₂N₂O₂ . It was used as a pre-emergence/pre-planting herbicide to control annual weeds in a variety of crops .
Mode of Action
It is known to be a selective herbicide , which suggests that it likely interacts with specific targets in the plants it affects, leading to their death while leaving other plants unharmed.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, humidity, and soil composition can affect how the compound is absorbed and metabolized in the environment . .
Biochemical Analysis
Biochemical Properties
Proximpham plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to inhibit the activity of certain enzymes involved in the metabolic pathways of plants, thereby preventing the growth of weeds . The compound interacts with enzymes such as acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids. By inhibiting this enzyme, this compound disrupts protein synthesis and cell division in target plants .
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it inhibits cell division and elongation, leading to stunted growth and eventual death of the plant . The compound influences cell signaling pathways by interfering with the synthesis of essential amino acids, which are vital for protein synthesis and cellular metabolism. Additionally, this compound can alter gene expression by inhibiting the transcription of genes involved in cell growth and division .
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme inhibition. It binds to the active site of acetolactate synthase, preventing the enzyme from catalyzing the conversion of pyruvate to acetolactate, a key step in the biosynthesis of branched-chain amino acids . This binding interaction leads to the accumulation of pyruvate and a subsequent decrease in the levels of essential amino acids, ultimately inhibiting protein synthesis and cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to extreme pH levels or high temperatures . Long-term studies have shown that this compound can have persistent effects on cellular function, including prolonged inhibition of enzyme activity and disruption of metabolic pathways . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxicity . Studies have shown that high doses of this compound can cause adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxic effects become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amino acid biosynthesis. It interacts with enzymes such as acetolactate synthase, which catalyzes the first step in the synthesis of branched-chain amino acids . By inhibiting this enzyme, this compound disrupts the entire pathway, leading to a decrease in the levels of essential amino acids and an accumulation of metabolic intermediates . This disruption can affect metabolic flux and alter the balance of metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by plant roots and translocated to different parts of the plant, where it exerts its herbicidal effects . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . This distribution is crucial for the compound’s effectiveness in controlling weed growth .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with enzymes and other biomolecules . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles . Its presence in the cytoplasm allows it to effectively inhibit enzymes involved in amino acid biosynthesis and disrupt cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proximpham can be synthesized through the reaction of acetone oxime with phenyl isocyanate under controlled conditions . The reaction typically involves the following steps:
- Preparation of acetone oxime by reacting acetone with hydroxylamine.
- Reaction of acetone oxime with phenyl isocyanate to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Proximpham undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed:
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted this compound compounds with different functional groups.
Scientific Research Applications
Proximpham has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Proximpham is similar to other herbicides in its class, such as:
Phenmedipham: Another carbamate herbicide used for weed control in sugar beet crops.
Desmedipham: Similar in structure and function, used in combination with other herbicides for enhanced efficacy.
Uniqueness: this compound’s uniqueness lies in its specific application as a pre-emergence herbicide and its historical significance in agricultural practices . its obsolescence and replacement by more effective herbicides have limited its current use .
Properties
IUPAC Name |
(propan-2-ylideneamino) N-phenylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-8(2)12-14-10(13)11-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATYTXGNKNKTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182529 | |
Record name | Proximphan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2828-42-4 | |
Record name | 2-Propanone O-[(phenylamino)carbonyl]oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2828-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proximphan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002828424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proxypham | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Proxypham | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Proximphan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetone O-(N-phenylcarbamoyl)oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACETONE O-CARBANILOYLOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43W8J9PAIK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the synthesis of Proximpham and how can it be radiolabeled for research purposes?
A1: this compound can be synthesized and specifically radiolabeled to facilitate studies on its metabolism and environmental fate. [, ] Two radiolabeled versions, this compound‐anilino‐14C and this compound‐1,3‐14C, have been successfully synthesized. [, ] These radiolabeled forms are valuable tools for tracking the herbicide's degradation pathways and understanding its behavior in various environments. You can find more details on the synthetic procedures in the cited research papers. [, ]
Q2: Has there been any research on the potential toxicity of this compound?
A2: Yes, there have been studies investigating the toxicity of this compound in animal models. [] Researchers have examined both acute and subacute toxicity in rats and mice. [] These studies provide valuable insights into the potential health effects of this herbicide and contribute to establishing safety guidelines for its use.
Q3: What is known about the degradation of this compound in the environment?
A3: Research has been conducted to understand the degradation processes of this compound in the environment. [] This is crucial for assessing the herbicide's persistence and potential impact on ecosystems. [] Understanding the breakdown products and the factors influencing this compound degradation can guide responsible use and minimize any unintended environmental consequences.
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